Bromine trifluoride

Descripción

Significance of Interhalogen Compounds in Chemical Science

Interhalogen compounds are molecules formed from the covalent bonding of two or more different halogen atoms, such as fluorine, chlorine, bromine, and iodine. fiveable.mewikipedia.org These compounds, with general formulas like XY, XY₃, XY₅, and XY₇, are intrinsically reactive because the covalent bond between two different halogens (X–Y') is weaker and more polar than the bonds in the parent diatomic halogens (X-X and Y-Y). geeksforgeeks.orgquora.com This inherent reactivity makes them more potent oxidizing and halogenating agents than the elemental halogens themselves, with the exception of fluorine. geeksforgeeks.org

The significance of interhalogen compounds in chemical science is multifaceted:

Fluorinating Agents : Fluorine-containing interhalogens, such as chlorine trifluoride (ClF₃) and bromine trifluoride, are among the most powerful fluorinating agents known. byjus.com They are used to introduce fluorine atoms into other molecules, a crucial step in the synthesis of many materials, including polymers, pharmaceuticals, and agrochemicals. nih.gov

Non-Aqueous Solvents : Certain interhalogens, notably BrF₃ and iodine pentafluoride (IF₅), can function as non-aqueous ionizing solvents. wikipedia.orgbyjus.com They can self-ionize; for instance, BrF₃ forms the BrF₂⁺ (acid) and BrF₄⁻ (base) ions. wikipedia.org This property allows them to dissolve many inorganic fluorides and facilitate reactions that cannot be performed in water or other common solvents. wikipedia.orglibretexts.org

Catalysts : Their high reactivity allows them to serve as catalysts in certain industrial processes. byjus.com

Precursors for Polyhalogen Ions : They react with halide ions to form a wide variety of stable polyhalogen anions (e.g., ICl₄⁻, BrF₄⁻), which are subjects of significant academic interest regarding their structure and bonding. geeksforgeeks.org

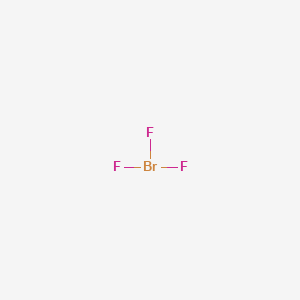

The study of interhalogens like BrF₃ provides fundamental insights into chemical bonding, molecular geometry (many, like BrF₃, exhibit T-shaped structures as predicted by VSEPR theory), and extreme reactivity. chemistrylearner.comgeeksforgeeks.org

Historical Context of this compound Research Development

The story of this compound begins with the discovery of its constituent element, bromine. In 1825 and 1826, two chemists, Carl Jacob Löwig and Antoine-Jérôme Balard, independently isolated the element from mineral water springs and marsh brines, respectively. wikipedia.orgniscpr.res.inbsef.com The name "bromine" derives from the Greek word brōmos, meaning "stench," a nod to its sharp, pungent odor. wikipedia.orgresearchgate.net This discovery was significant as it provided early evidence that elements could be grouped into families with similar properties, a foundational concept for the periodic table. niscpr.res.inresearchgate.net

Decades later, in 1906, the French chemist Paul Lebeau was the first to synthesize and describe this compound. chemistrylearner.comwikipedia.orgchemeurope.com He successfully prepared the compound by reacting elemental bromine with fluorine gas at a temperature of 20°C. chemistrylearner.comwikipedia.org Early research focused on establishing its fundamental properties and exploring its vigorous reactions. It was quickly identified as a highly reactive substance that reacts violently with water and most organic materials. wikipedia.orgnoaa.gov

Subsequent research, particularly in the mid-20th century, delved into its potential applications. acs.org Scientists explored its utility as a solvent for inorganic reactions and, most notably, as a potent fluorinating agent. nih.gov This line of inquiry led to its adoption in specialized fields, such as the processing of nuclear materials, where its ability to convert uranium oxides to the volatile uranium hexafluoride became a key application. chemistrylearner.comnih.gov

Scope and Research Trajectories in Modern this compound Chemistry

Modern research continues to build upon the foundational understanding of this compound, exploring its capabilities in specialized and advanced chemical applications. The primary trajectories of this research focus on its roles as a fluorinating agent, an ionizing solvent, and a reagent in both inorganic and organic synthesis.

Fluorinating Agent : BrF₃ remains a subject of interest as a powerful fluorinating agent, though less reactive than chlorine trifluoride. wikipedia.org It is highly effective in converting many metal oxides into their corresponding fluorides, often achieving high oxidation states for the metal. chemistrylearner.comlibretexts.org For instance, it can convert vanadium to vanadium(V) fluoride (B91410) (VF₅). libretexts.org It is also used to synthesize other inorganic fluorides and finds application in organic synthesis for creating specific fluorinated compounds. nih.govresearchgate.net Research has shown it can convert isothiocyanates into N-(trifluoromethyl)-amides and alcohols into acyl fluorides under mild conditions. researchgate.net

Nuclear Fuel Reprocessing : A significant and well-established application of BrF₃ is in the processing and reprocessing of nuclear fuel. wikipedia.orglibretexts.orgnih.gov It is used to produce uranium hexafluoride (UF₆) from uranium metal or its oxides. chemistrylearner.combyjus.com The volatility of UF₆ allows for the separation of uranium from fission products and cladding materials. dtic.mil Studies have detailed the fluorination of uranium compounds with gaseous BrF₃, noting its high reactivity at relatively low temperatures compared to elemental fluorine. iaea.org Research has also explored its effectiveness in recovering uranium from ceramic fuels like UO₂-MgO mixtures. dtic.mil

Ionizing Solvent System : The ability of liquid BrF₃ to autoionize (2BrF₃ ⇌ BrF₂⁺ + BrF₄⁻) makes it a valuable non-aqueous solvent for unique chemical reactions. wikipedia.org It dissolves many ionic fluorides, which act as bases in this solvent system by donating a fluoride ion to form the BrF₄⁻ anion (e.g., KF + BrF₃ → K⁺ + BrF₄⁻). wikipedia.orglibretexts.org Conversely, fluoride acceptors like antimony pentafluoride (SbF₅) act as acids, forming the BrF₂⁺ cation ([BrF₂⁺][SbF₆⁻]). wikipedia.orglibretexts.org This solvent system allows for the synthesis and study of compounds that are unstable in protic solvents like water.

Current and future research is likely to focus on refining its use in organic synthesis to create novel fluorinated molecules and developing safer and more controlled methods for handling this highly reactive compound in industrial processes. researchgate.netboulingchem.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | BrF₃ chemistrylearner.com |

| Molar Mass | 136.90 g/mol chemistrylearner.comwikipedia.org |

| Appearance | Straw-colored, fuming liquid wikipedia.orgnih.gov |

| Odor | Pungent, irritating, choking chemistrylearner.comwikipedia.orgchemeurope.com |

| Density | 2.803 g/cm³ chemistrylearner.comwikipedia.org |

| Melting Point | 8.77 °C (47.79 °F) chemistrylearner.comwikipedia.org |

| Boiling Point | 125.72 °C (258.30 °F) chemistrylearner.comwikipedia.org |

| Molecular Shape | T-shaped chemistrylearner.comwikipedia.org |

| Dipole Moment | 1.19 D chemistrylearner.comwikipedia.org |

| Solubility | Soluble in sulfuric acid; reacts violently with water and organic compounds. chemistrylearner.comlibretexts.orglibretexts.org |

Reactivity Profile of this compound

| Reactant Class | Reactivity and Products |

| Water | Reacts violently, sometimes explosively, to produce hydrofluoric acid, hydrobromic acid, and oxygen. wikipedia.orgnoaa.gov |

| Organic Compounds | Reacts explosively or causes fire on contact with many organic materials (e.g., acetic acid, benzene, methane, grease, paper). chemistrylearner.comnoaa.gov Can be used under controlled conditions for specific fluorinations. researchgate.netacs.org |

| Metals | Reacts with many metals to form metal fluorides. wikipedia.orglibretexts.org |

| Metal Oxides | Reacts to form metal fluorides and liberates bromine and oxygen. chemistrylearner.comlibretexts.org A key reaction in nuclear fuel processing (e.g., with uranium oxides). dtic.mil |

| Fluoride Salts | Dissolves many fluoride salts (e.g., KF, AgF) to form tetrafluorobromate salts (e.g., KBrF₄). wikipedia.orglibretexts.org |

| Lewis Acids | Reacts with strong fluoride acceptors (e.g., SbF₅) to form salts containing the [BrF₂]⁺ cation. wikipedia.orglibretexts.org |

Structure

2D Structure

Propiedades

IUPAC Name |

trifluoro-λ3-bromane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrF3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFKTKUFHWNTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FBr(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrF3 | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | bromine trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bromine_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894170 | |

| Record name | Bromine trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromine trifluoride appears as a colorless to yellow, fuming liquid with a pungent odor. Solidifies at 48 °F. Very toxic by inhalation and corrosive to metals and tissue. Containers exposed to prolonged heat may violently rupture and rocket., A colorless to yellow, fuming liquid with a pungent odor; mp = 8.77 deg C; [CAMEO] Yellow or gray liquid with an extremely irritating odor; [Airgas MSDS] | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromine trifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

258.4 °F at 760 mmHg (USCG, 1999), 125.75 °C | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.81 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.8030 g/cu cm at 25 °C | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.8030 g/cu cm at 25 °C | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid; also reported to be pale yellow. Long prisms when solid., Fuming liquid | |

CAS No. |

7787-71-5 | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromine trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromine trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromine trifluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/bromine-trifluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Bromine fluoride (BrF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromine trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromine trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD697HEL7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

47.8 °F (USCG, 1999), 8.77 °C | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthesis Methodologies and Purification Techniques for Bromine Trifluoride

Optimized Laboratory-Scale Synthetic Routes to Bromine Trifluoride

The preparation of this compound in a laboratory setting can be achieved through several pathways, with direct fluorination being the most common, though alternative methods offer distinct advantages.

Controlled Direct Fluorination of Elemental Bromine

The direct reaction of elemental bromine with fluorine gas is a fundamental method for synthesizing this compound. This exothermic reaction requires careful control of conditions to optimize the yield of BrF₃ and minimize the formation of other bromine fluorides, such as bromine monofluoride (BrF) and bromine pentafluoride (BrF₅).

The primary reaction is: Br₂ + 3F₂ → 2BrF₃ chemistrylearner.com

Historically, this synthesis was first achieved by Paul Lebeau in 1906 by reacting bromine with fluorine at 20°C. wikipedia.orgchemistrylearner.com Research has since explored various temperature regimes to control the reaction. Temperatures ranging from 20°C to 200°C have been successfully used. chemistrylearner.comnih.gov One established laboratory method involves the fluorination of bromine at 80°C. chemicalbook.comchemicalbook.com To manage the reaction's reactivity, the halogen mixture may be diluted with an inert gas like nitrogen. chemicalbook.comchemicalbook.com

The control of reactant stoichiometry and temperature is critical. An excess of fluorine and higher temperatures can lead to the formation of bromine pentafluoride (BrF₅). Conversely, insufficient fluorine may result in incomplete reaction and the presence of bromine monofluoride (BrF).

| Parameter | Condition | Outcome/Note |

| Reactants | Elemental Bromine (Br₂), Fluorine Gas (F₂) | Direct combination reaction. |

| Reaction Temp. | 0-200°C | Temperature control is crucial for product selectivity. chemistrylearner.comnih.govresearchgate.net |

| Diluent | Nitrogen or other inert gas | Helps to moderate the reaction's exothermicity. chemicalbook.comchemicalbook.com |

| Stoichiometry | 1:3 (Bromine:Fluorine) | Precise control prevents formation of BrF and BrF₅. chemistrylearner.com |

Alternative Synthetic Pathways for this compound Generation

Beyond direct fluorination, other synthetic routes are available for generating this compound, often involving the reaction of other bromine-fluorine compounds.

One significant alternative pathway is the disproportionation of bromine monofluoride (BrF). In this reaction, bromine monofluoride undergoes simultaneous reduction and oxidation to yield this compound and elemental bromine. wikipedia.orgchemistrylearner.com

3BrF → BrF₃ + Br₂ chemistrylearner.com

Another method involves the reaction of bromine pentafluoride (BrF₅) with an excess of bromine. google.com This reaction provides a way to convert the higher fluoride (B91410) back to the desired trifluoride.

BrF₅ + 2Br₂ → 3BrF₃ (Note: A patent describes a similar reaction as 3BrF₅ + Br₂ → 5BrF₃, which appears stoichiometrically imbalanced; the former equation is more likely correct based on atom conservation). google.com

These alternative routes can be particularly useful for purifying streams containing mixtures of bromine fluorides or when direct handling of fluorine gas is to be minimized.

Large-Scale Industrial Production Methodologies of this compound

The industrial production of this compound demands processes that are not only efficient and high-yield but also safe and scalable. Methodologies often involve the reaction of gaseous reactants at elevated temperatures. google.com

Process Optimization in High-Volume this compound Synthesis

For large-scale production, a key optimization involves moving from bubbling fluorine gas through liquid bromine to a gas-phase reaction. The former method often results in low purity and high impurity content. google.com A more advanced industrial process involves reacting bromine vapor with fluorine gas. google.com

A patented method outlines a process with the following optimized steps:

Reactor Pre-treatment: The reactor is preheated to 100-120°C and evacuated to approximately -0.095 MPa to remove air and moisture. google.com

Synthetic Reaction: Fluorine gas and bromine vapor are introduced into the reactor, where they react at a controlled temperature between 120°C and 160°C to form a crude product of this compound. google.com

Impurity Removal: The crude product undergoes distillation to remove lighter components such as bromine pentafluoride and unreacted elemental bromine. google.com

This optimized process allows for better control over reaction parameters, leading to a safer operation and a product with higher purity (over 98%). google.com

Reactor Design Considerations for this compound Production

The extreme reactivity of this compound dictates specific considerations for reactor design and materials of construction.

Materials: Due to the highly corrosive nature of both the reactants and the product, reactors are typically constructed from materials resistant to attack by fluorine and bromine fluorides. Copper and stainless steel are often used. researchgate.net For industrial applications, specialized corrosion-resistant materials like glass-lined steel are employed to ensure longevity and prevent contamination. dedietrich.com

Reactor Type: For the gas-phase reaction described in industrial processes, a reactor that allows for efficient mixing and heat transfer is essential. While specific designs are often proprietary, they would likely be based on principles of continuous flow reactors, such as a Plug Flow Reactor (PFR), to ensure consistent reaction conditions and residence time. cornell.edu

Heat Management: The synthesis of this compound is highly exothermic. The reactor must have an efficient heat removal system to maintain the optimal reaction temperature (120-160°C) and prevent runaway reactions that could lead to the formation of BrF₅ or equipment failure. google.com

Safety Features: Given the hazardous nature of the chemicals, the reactor system must be designed for high containment with robust leak detection and emergency pressure relief systems. google.comdedietrich.com

Advanced Purification and Isolation Protocols for High-Purity this compound

Achieving high purity is critical for many applications of this compound. The primary method for purification on both laboratory and industrial scales is fractional distillation. nih.gov

A multi-stage purification protocol detailed in an industrial method provides a clear example of advanced isolation techniques:

Initial Distillation: The crude this compound liquid from the reactor is fed into a distillation tower. The tower is maintained at a temperature of 70-90°C. google.com This step is designed to separate more volatile impurities, such as bromine pentafluoride (Boiling Point: 41.3°C) and any remaining elemental bromine (Boiling Point: 58.8°C), which are collected as light fractions from the top of the tower. google.com

Secondary Purification: The this compound liquid from the bottom of the distillation tower is then transferred to a second purifier. google.com This vessel is heated to a higher temperature, between 140°C and 160°C. google.com

Vaporization and Collection: At this elevated temperature, the this compound (Boiling Point: 125.7°C) vaporizes. chemistrylearner.comgoogle.com The resulting BrF₃ gas is then collected in a cooled cylinder or bomb. This vaporization step effectively separates the BrF₃ from less volatile impurities. google.com

This two-stage distillation and vaporization process is effective in producing this compound with a purity exceeding 98%. google.com

| Purification Stage | Process | Temperature | Impurities Removed |

| Stage 1: Distillation | Fractional distillation of crude product | 70-90°C | Bromine Pentafluoride, Elemental Bromine |

| Stage 2: Purification | Vaporization of distilled liquid | 140-160°C | Less volatile impurities |

Vacuum Distillation Techniques for this compound Refinement

The purification of crude this compound is effectively achieved through vacuum distillation, a technique that leverages the differences in vapor pressures between BrF₃ and its primary impurities. Commercial grade this compound often contains hydrogen fluoride (HF) and elemental bromine (Br₂) as major contaminants. tandfonline.com These impurities arise either from the synthesis process or gradual decomposition during storage. tandfonline.com

The principle behind vacuum distillation lies in the significantly higher vapor pressures of the impurities compared to that of pure this compound at a given temperature. tandfonline.com This disparity allows for their selective removal. The process is typically conducted in an apparatus constructed from materials resistant to the corrosive nature of BrF₃, such as Kel-F. tandfonline.com

The crude BrF₃ is placed in a distillation vessel, which is then evacuated. The more volatile impurities, HF and Br₂, vaporize first under the reduced pressure and are drawn off. tandfonline.com To monitor the effectiveness of the purification, a U-tube cooled with a mixture like trichloroethylene (B50587) and dry ice is often placed in the vacuum line. tandfonline.com The distillation is considered complete when no more impurities condense in this cold trap. tandfonline.com The refined this compound, with its much lower vapor pressure, remains in the distillation vessel. tandfonline.com

A patented method for the production of this compound also incorporates a distillation step. In this process, the crude BrF₃ liquid from the reactor is fed into a distillation tower maintained at a temperature between 70-90°C. The lighter components, including bromine pentafluoride and elemental bromine, are removed from the top of the tower and liquefied in a cooled receptor. The purified BrF₃ is then collected from the bottom of the distillation tower. google.com

The following table illustrates the significant differences in vapor pressure that facilitate this purification method:

| Compound | Formula | Boiling Point (°C) | Vapor Pressure at 20°C (mmHg) |

| This compound | BrF₃ | 125.75 | 5.6 |

| Hydrogen Fluoride | HF | 19.5 | 760 |

| Bromine | Br₂ | 58.8 | 180 |

Data sourced from multiple references. tandfonline.comechemi.com

Quantitative Analytical Verification of this compound Purity

To ascertain the efficacy of purification techniques like vacuum distillation, rigorous quantitative analysis is essential. One established method involves the hydrolysis of the this compound sample, followed by the determination of its constituent elements. tandfonline.com

In a typical procedure, a weighed sample of BrF₃ is hydrolyzed in a sodium hydroxide (B78521) (NaOH) solution. This reaction converts the fluorine in BrF₃ to fluoride ions (F⁻) and the bromine into bromide (Br⁻), hypobromite (B1234621) (BrO⁻), and bromate (B103136) (BrO₃⁻) ions. tandfonline.comtandfonline.com

The concentration of fluoride ions can then be determined by titration with a standardized thorium nitrate (B79036) (Th(NO₃)₄) solution, using an indicator such as Alizarine Red S. tandfonline.com

For the bromine determination, the hypobromite and bromate ions are first reduced to bromide ions using a reducing agent like hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). tandfonline.com The total bromide concentration is then quantified using the Mohr method, which involves titration with a standard silver nitrate (AgNO₃) solution. tandfonline.com

The purity of the this compound is ultimately verified by the molar ratio of fluorine to bromine. A study demonstrated the effectiveness of vacuum distillation by comparing the F:Br ratio before and after purification. The results are summarized in the table below. tandfonline.com

| Sample | Fluorine to Bromine Ratio |

| Unpurified this compound | 2.84 |

| Purified this compound | 2.97 ± 0.03 |

Data sourced from a study on the chemical analysis of this compound. tandfonline.com

The theoretical F:Br ratio in pure BrF₃ is 3.0. The experimental result of 2.97 ± 0.03 for the purified sample is in close agreement, indicating a significant enhancement in purity. tandfonline.com

Another analytical technique mentioned for purity analysis is infrared (IR) spectroscopy. The vapor phase IR spectrum of pure this compound exhibits characteristic absorption bands at 608 cm⁻¹ and 665 cm⁻¹.

Reactivity and Reaction Mechanisms of Bromine Trifluoride

Bromine Trifluoride in the Formation of Polyhalogen Cations and Anions

Synthesis and Structural Elucidation of Interhalogen Cations (e.g., [Br₂F₅]⁺, [Br₃F₈]⁺, [Br₃]⁺)researchgate.netacs.orgchemguide.co.ukthis compound plays a role in the synthesis and characterization of unique polyhalogen cations, particularly those incorporating bridging fluorine atomsnih.govcornell.eduaalto.fi. The cations [Br₂F₅]⁺ and [Br₃F₈]⁺ have been successfully synthesized and characterized, typically isolated as hexafluorophosphate (B91526) ([SbF₆]⁻) saltsnih.govcornell.eduaalto.fi. The [Br₂F₅]⁺ cation is characterized by a symmetric bridging fluorine atom, described structurally as a [F₂Br–μ–F–BrF₂] bridgenih.govcornell.eduaalto.fi. In contrast, the [Br₃F₈]⁺ cation features asymmetric μ-F bridgesnih.govcornell.eduaalto.fi. These fluoronium ions have been subjected to investigation using spectroscopic methods, including Raman and ¹⁹F NMR spectroscopy, complemented by single-crystal X-ray diffraction for structural elucidationnih.govcornell.eduaalto.fi. Quantum chemical calculations have also been employed to study these cations in both the gas phase and within solid-state compoundsnih.govcornell.eduaalto.fi. Population analyses indicate that the bridging fluorine atoms carry the most significant negative partial charge within these cationic structuresnih.govcornell.eduaalto.fi. The synthesis of the [Br₃]⁺ cation in relation to BrF₃ is not explicitly detailed in the provided search results.

Compound List:

this compound (BrF₃)

Hexafluorobenzene

Pentafluorobenzene

Bromopentafluorobenzene

Octafluorotoluene

Decafluorop-xylene

2,3,4,5,6-Pentafluorotoluene

2,3,4,5,6-Pentafluoroanisole

Bromine Monofluoride (BrF)

[Br₂F₅]⁺

[Br₃F₈]⁺

[SbF₆]⁻

Formation of Tetrafluorobromate(III) Anion (BrF₄⁻) and Related Species

This compound readily reacts with fluoride (B91410) ion donors, such as alkali metal fluorides, to form the tetrafluorobromate(III) anion (BrF₄⁻) wikipedia.orgacs.orgquizlet.com. This reaction can be represented as:

KF + BrF₃ → K⁺ + BrF₄⁻ wikipedia.org

In this process, BrF₃ acts as a Lewis acid, accepting a fluoride ion from the donor salt. The resulting BrF₄⁻ anion is typically square planar researchgate.net. The solubility of various metal fluorides in BrF₃ is often correlated with their ability to donate or accept fluoride ions, with alkali metal fluorides being generally soluble and ionizing to form BrF₄⁻ acs.org. For instance, silver fluoride (AgF) reacts with BrF₃ to yield Ag⁺ and BrF₄⁻ libretexts.org.

Synthesis of Isomeric Tridecafluoridotetrabromate(III) Anions ([Br₄F₁₃]⁻)

Research has led to the synthesis and characterization of complex polybromine fluoride anions, including isomeric tridecafluoridotetrabromate(III) anions, [Br₄F₁₃]⁻ researchgate.netd-nb.infolookchem.comresearchgate.net. These species have been serendipitously obtained from the reaction of this compound with barium fluoride (BaF₂). For example, the reaction of BrF₃ with BaF₂ can yield crystalline compounds containing these novel anions, such as Ba₂[Br₃F₁₀]₂[Br₄F₁₃]₂ researchgate.netd-nb.info. The structure of these [Br₄F₁₃]⁻ anions has been elucidated through X-ray diffraction, revealing complex arrangements of bromine and fluorine atoms researchgate.netresearchgate.net. These anions were initially predicted through quantum-chemical calculations before their experimental synthesis d-nb.info.

Acid-Base Chemistry and Ionization Behavior of this compound as a Solvent

This compound serves as a unique solvent due to its ability to autoionize and its distinct acid-base chemistry, which is based on fluoride ion transfer rather than proton transfer acs.orglibretexts.orgpearsoncanada.cawikipedia.orgedubull.comgurmeet.netchegg.comscribd.com.

Autoionization Equilibrium and Ionic Species in Liquid this compound

Liquid this compound undergoes autoionization, a process where molecules of the solvent react with each other to produce ions wikipedia.orgwikipedia.orgbartleby.com. This self-ionization establishes an equilibrium:

2 BrF₃ ⇌ BrF₂⁺ + BrF₄⁻ wikipedia.orgwikipedia.orgbartleby.com

The ionic species present in liquid BrF₃ are the tetrafluorobromate(III) anion (BrF₄⁻) and the difluorobromine(III) cation (BrF₂⁺) wikipedia.orglibretexts.orgwikipedia.orgbartleby.com. This autoionization contributes to the electrical conductivity of liquid BrF₃ wikipedia.orggurmeet.netchemistrylearner.com. The BrF₂⁺ ion is linear, while the BrF₄⁻ ion adopts a square planar geometry bartleby.com.

This compound as a Fluoride Donor and Acceptor System

In its role as a solvent, BrF₃ operates on a fluoride ion (F⁻) transfer system, analogous to the proton (H⁺) transfer system in water acs.orglibretexts.orgpearsoncanada.catamu.edu.

Fluoride Donor: BrF₃ can act as a fluoride donor when reacting with strong fluoride acceptors (Lewis acids). For instance, it reacts with antimony pentafluoride (SbF₅) to form the difluorobromine(III) cation and the hexafluoroantimonate(V) anion: BrF₃ + SbF₅ → [BrF₂]⁺[SbF₆]⁻ wikipedia.org In this context, BrF₃ donates a fluoride ion to SbF₅.

Fluoride Acceptor: Conversely, BrF₃ can act as a fluoride acceptor when interacting with strong fluoride donors (Lewis bases). Alkali metal fluorides, such as potassium fluoride (KF), readily dissolve in BrF₃, acting as bases by providing fluoride ions, which are then accepted by BrF₃ to form the BrF₄⁻ anion wikipedia.orgacs.orgquizlet.comlibretexts.org.

Solvation Phenomena of Salts and Lewis Acids/Bases in this compound Media

The solvent properties of BrF₃ allow for the solvation of various salts and Lewis acids or bases. Ionic compounds, particularly fluorides, tend to dissolve well in BrF₃, dissociating into their constituent ions and becoming solvated by the solvent's autoionization products acs.orggurmeet.net.

Solvation of Salts: Alkali metal fluorides, for example, are soluble in BrF₃ and ionize to form BrF₄⁻ and the corresponding metal cation, which is then solvated acs.orgquizlet.com. The solubility generally increases with the cation's size acs.org.

Solvation of Lewis Acids/Bases: Lewis acids, which are fluoride acceptors, react with BrF₃ to form cationic species, such as [BrF₂]⁺, and their corresponding counterions wikipedia.org. For example, the salt [BrF₂][AsF₆] is soluble in BrF₃ and dissociates into BrF₂⁺ and AsF₆⁻, indicating that the BrF₂⁺ ion acts as a Lewis acid in this medium chegg.comchegg.com. Conversely, Lewis bases, which are fluoride donors, react with BrF₃ to form the BrF₄⁻ anion wikipedia.orgacs.orglibretexts.org.

Advanced Characterization and Spectroscopic Analysis of Bromine Trifluoride and Its Adducts

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is crucial for identifying molecular structure and bonding by analyzing the vibrational modes of a molecule. BrF₃, with its T-shaped structure (C₂ᵥ point group), exhibits six fundamental vibrational modes: three A₁ modes, two B₁ modes, and one B₂ mode aip.orgscribd.comiao.ru.

Infrared (IR) Spectroscopic Analysis of Bromine Trifluoride

Infrared spectroscopy probes the vibrational transitions that involve a change in the molecule's dipole moment. Studies of BrF₃ in the vapor phase have identified characteristic IR absorption bands that correspond to its fundamental vibrations. These spectra have been instrumental in confirming the T-shaped, planar molecular geometry of BrF₃ aip.orgcapes.gov.braip.orgdntb.gov.uaaip.orgallen.in. The observed frequencies provide direct evidence of the stretching and bending modes within the molecule. For instance, fundamental frequencies for BrF₃ in the vapor phase have been reported, with assignments to specific symmetry types aip.orgcapes.gov.brnist.gov.

| Mode Number | Symmetry | Frequency (cm⁻¹) | Description | Intensity (Gas Phase) | Reference |

| 1 | A₁ | 675 | Br-F stretch | Strong (S) | nist.gov |

| 2 | A₁ | 552 | Br-F₂ stretch | Weak (W) | nist.gov |

| 3 | A₁ | 242 | Br-F₂ deform | Strong (S) | nist.gov |

| 4 | B₁ | 614 | Br-F₂ stretch | Very Strong (VS) | nist.gov |

| 5 | B₁ | 350 | Br-F₂ deform | Very Weak (VW) | nist.gov |

| 6 | B₂ | 242 | Br-F₂ deform | Strong (S) | nist.gov |

Note: Frequencies are approximate and can vary slightly depending on the experimental conditions and phase.

Raman Spectroscopic Investigations of this compound and Derived Species

Raman spectroscopy complements IR by detecting vibrations that cause a change in the molecule's polarizability. Studies on BrF₃ have utilized Raman spectroscopy to further confirm its molecular structure and investigate its behavior in different states and in mixtures, such as with hydrogen fluoride (B91410) (HF) electronicsandbooks.com. In the BrF₃-HF system, Raman spectra have provided evidence for the formation of ionic species like BrF₂⁺ and HF₂⁻, indicating a fluoride ion transfer equilibrium electronicsandbooks.com. The Raman spectra of BrF₃ have also been analyzed in conjunction with theoretical calculations based on group theory, which have successfully predicted the number of active vibrational modes and their approximate frequencies, aligning well with experimental observations scribd.com.

| Mode | Symmetry | Frequency (cm⁻¹) | Assignment | Reference |

| ν₁ | A₁ | 675 | Stretch | aip.orgnist.gov |

| ν₂ | A₁ | 552 | Stretch | aip.orgnist.gov |

| ν₃ | A₁ | 242 | Bend | aip.orgnist.gov |

| ν₄ | B₁ | 612 | Stretch | aip.orgnist.gov |

| ν₅ | B₁ | 350 | Bend | nist.gov |

| ν₆ | B₂ | 242 | Bend | aip.orgnist.gov |

Note: Frequencies are approximate and can vary slightly depending on the experimental conditions and phase. Some sources list slightly different values or assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed information about the electronic environment of specific nuclei, making it invaluable for characterizing BrF₃ and its reaction products.

¹⁹F NMR Studies for Fluorine Environment Elucidation

¹⁹F NMR is particularly sensitive to the fluorine atoms in BrF₃ and its derivatives. Studies have utilized ¹⁹F NMR to probe the fluorine environments and investigate dynamic processes like fluorine exchange. In the context of organic reactions involving BrF₃, ¹⁹F NMR has been employed to characterize the resulting fluorinated organic compounds, such as α,α-difluorocarbamates, by providing insights into the fluorine atom's local environment and potential interactions acs.orgnih.govcapes.gov.brresearchgate.net. Dynamic ¹⁹F NMR experiments have also been used to determine barriers to rotation or inversion in such derived species acs.orgnih.govcapes.gov.brresearchgate.net.

¹³C and ¹⁵N NMR Applications in Organic Reaction Product Characterization

When BrF₃ is used as a reagent in organic synthesis, ¹³C and ¹⁵N NMR spectroscopy become essential tools for characterizing the organic products. For example, in reactions where BrF₃ facilitates rearrangements and fluorination, ¹⁵N NMR has been crucial in confirming the novel structures of the resulting α,α-difluorocarbamates. The chemical shifts and coupling constants observed in these ¹⁵N NMR spectra provide definitive proof of the incorporation and position of the nitrogen and fluorine atoms within the newly formed molecules acs.orgnih.govcapes.gov.brresearchgate.net.

X-ray Diffraction Techniques for Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in crystalline solids. While direct crystal structure determination of pure BrF₃ has been reported nih.gov, XRD is frequently used to elucidate the structures of adducts or salts formed from BrF₃. For instance, the crystal structure of potassium tetrafluoridobromate(III) (K[BrF₄]), grown from a solution of KHF₂ in this compound, has been determined using single-crystal X-ray diffraction iucr.orgiucr.orgresearchgate.net. These studies reveal the presence of square-planar [BrF₄]⁻ anions, providing insights into the coordination chemistry and bonding in these bromine-containing species iucr.orgiucr.orgresearchgate.net. The analysis of BrF₃·AuF₃ adducts via XRD has also shown polymeric ribbon structures involving bridging fluoride ligands between [BrF₄] units and [AuF₄] units researchgate.net.

Compound List:

this compound (BrF₃)

Hydrogen fluoride (HF)

Potassium tetrafluoridobromate(III) (K[BrF₄])

Gold(III) fluoride (AuF₃)

Pyridine (py)

Potassium fluoride (KF)

Hydrogen bromide (HBr)

Hydrofluoric acid (HF)

Bromyl fluoride (BrO₂F)

Bromosyl trifluoride (BrOF₃)

Potassium tetrafluorooxobromate(V) (K[BrF₄O])

Krypton difluoride (KrF₂)

Bromine pentafluoride (BrF₅)

Chlorine trifluoride (ClF₃)

Chlorine pentafluoride (ClF₅)

Iodine trifluoride (IF₃)

Iodine pentafluoride (IF₅)

Iodine heptafluoride (IF₇)

Iodine monochloride (ICl)

Iodine trichloride (B1173362) ((ICl₃)₂)

Iodine monobromide (IBr)

Antimony pentafluoride (SbF₅)

Tetramethylammonium fluoride ((CH₃)₄NF)

Tetramethylammonium iodide ((CH₃)₄NI)

Tetramethylammonium bromide ((CH₃)₄NBr)

Cesium fluoride (CsF)

Lead(II) fluoride (PbF₂)

Lead(II,III) fluoride bromide (PbF[Br₂F₇])

Sodium fluoride (NaF)

Acetonitrile

Sulfur tetrafluoride (SF₄)

Ammonia

Uranium hexafluoride (UF₆)

Potassium hexafluoroantimonate (KSbF₆)

Cesium hexafluoroiodate (CsI₃F₁₆)

Tetramethylammonium hexafluoroiodate ((CH₃)₄NI₃F₁₆)

Tetramethylammonium hexafluoroiodate ((CH₃)₄NI₂F₉)

Tetramethylammonium hexafluoroiodate ((CH₃)₄NIF₆)

Cesium tetrafluoridobromate(III) (CsBrF₄)

Rubidium tetrafluoridobromate(III) (RbBrF₄)

Barium bis[tetrafluoridobromate(III)] (Ba[BrF₄]₂)

Potassium tetrafluorochlorate(III) (K[ClF₄])

Rubidium tetrafluorochlorate(III) (Rb[ClF₄])

Cesium tetrafluorochlorate(III) (Cs[ClF₄])

Sodium tetrafluorobromate(III) (NaF[BrF₄])

Potassium tetrafluorobromate(III) (K[BrF₄])

Tetramethylammonium hexafluoroiodate ((CH₃)₄NIF₆)

Tetramethylammonium bromide ((CH₃)₄NBr)

Tetramethylammonium fluoride ((CH₃)₄NF)

Tetramethylammonium hexafluoroiodate ((CH₃)₄NI₃F₁₆)

Tetramethylammonium hexafluoroiodate ((CH₃)₄NI₂F₉)

Tetramethylammonium hexafluoroiodate ((CH₃)₄NIF₆)

Cesium hexafluoroiodate (CsI₃F₁₆)

5-Chlorobenzo-1,3-dioxole-2-thione

5-chloro-2,2-difluorobenzo-1,3-dioxole

4-methylbenzo-1,3-dioxole-2-thione

5,6-dibromo-2,2-difluoro-4-methylbenzo-1,3-dioxole

Aliphatic hydrazones

2-alkyl-1,3-dithianes

N-xanthates

Theoretical and Computational Chemistry Studies of Bromine Trifluoride

Quantum Chemical Calculations of Molecular and Electronic Structure

The molecular and electronic structure of bromine trifluoride (BrF3) has been a subject of extensive theoretical investigation, employing a range of quantum chemical methods. These studies aim to accurately describe its geometry, bonding characteristics, and electronic distribution, providing fundamental insights into its chemical behavior. nih.govcam.ac.ukyoutube.commdpi.comacs.org

Density Functional Theory (DFT) Applications for this compound and its Complexes

Density Functional Theory (DFT) has been a cornerstone in the computational study of BrF3, offering a balance between accuracy and computational cost. DFT calculations have consistently predicted a T-shaped molecular geometry for BrF3, consistent with the VSEPR model, where the central bromine atom is bonded to three fluorine atoms and possesses two lone pairs of electrons. semanticscholar.org Studies utilizing various DFT functionals, such as B3LYP, have reported optimized equatorial Br-F bond lengths typically around 1.71-1.72 Å and axial Br-F bond lengths around 1.75-1.76 Å. The equatorial F-Br-F bond angles are computed to be approximately 84-85°. d-nb.info

Furthermore, DFT methods have been employed to calculate the vibrational frequencies of BrF3, aiding in the interpretation of experimental spectroscopic data. Typical calculated frequencies include a symmetric stretch around 540-550 cm⁻¹, a bending mode around 700-710 cm⁻¹, and an asymmetric stretch around 790-810 cm⁻¹. researchgate.netresearchgate.net DFT has also been instrumental in exploring the electronic structure, including charge distribution and dipole moments. researchgate.net

The application of DFT extends to the study of complexes formed by BrF3 with Lewis acids and anions. These computational investigations reveal how BrF3 acts as a Lewis acid, forming adducts with species like BF3 or F⁻. Such studies analyze structural distortions, charge transfer, and the nature of new bonds formed, providing detailed insights into the Lewis acidity and reactivity of BrF3. nist.govnih.gov

Data Table 1: DFT Calculated Molecular Parameters for this compound

| Parameter | Value (Å or degrees) | Method/Functional | Reference |

| Equatorial Br-F Bond | 1.715 | DFT/B3LYP | d-nb.info |

| Axial Br-F Bond | 1.750 | DFT/B3LYP | d-nb.info |

| Equatorial F-Br-F Angle | 84.2° | DFT/B3LYP | d-nb.info |

| Symmetric Stretch (ν1) | 540 cm⁻¹ | DFT/B3LYP | researchgate.netresearchgate.net |

| Bend (ν2) | 700 cm⁻¹ | DFT/B3LYP | researchgate.netresearchgate.net |

| Asymmetric Stretch (ν3) | 800 cm⁻¹ | DFT/B3LYP | researchgate.netresearchgate.net |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Coupled Cluster (CC) theory and Møller-Plesset perturbation theory (MPn), are utilized to achieve high-accuracy predictions of molecular and electronic properties for BrF3. These methods, grounded in fundamental quantum mechanical principles, provide benchmark data for molecular parameters. High-level ab initio calculations offer precise values for bond lengths and angles, often serving to validate or refine results obtained from DFT. nih.gov For example, CCSD(T) calculations can provide highly accurate equilibrium geometries, contributing to a deeper understanding of the electronic effects that govern BrF3's structure. nih.gov These advanced methods are also employed to investigate electronic states and ionization potentials, offering a comprehensive view of BrF3's electronic behavior.

Data Table 2: Ab Initio Calculated Molecular Parameters for this compound

| Parameter | Value (Å or degrees) | Method/Basis Set | Reference |

| Equilibrium Br-F Bond | 1.708 | CCSD(T)/aug-cc-pVTZ | |

| Equatorial F-Br-F Angle | 83.8° | CCSD(T)/aug-cc-pVTZ |

Modeling of Reaction Pathways and Energy Barriers

Computational chemistry provides essential tools for understanding the reactivity of BrF3 by modeling potential reaction pathways and quantifying the associated energy barriers. These theoretical insights are crucial for predicting the kinetics and mechanisms of reactions in which BrF3 participates, particularly its role as a potent fluorinating agent. nih.gov

Computational Analysis of this compound Reactivity

Computational analyses have been conducted to investigate the reactivity of BrF3 in various chemical transformations, including fluorination reactions. These studies typically involve identifying plausible reaction mechanisms, locating transition states, and calculating activation energies. cam.ac.uk The T-shaped structure and the presence of a stereochemically active lone pair on the bromine atom are key features considered in these analyses, as they influence the regioselectivity and stereoselectivity of reactions. cam.ac.uk Theoretical calculations help to elucidate the factors contributing to BrF3's strong Lewis acidity and its efficacy as a fluorinating agent. cam.ac.uk

Data Table 3: Computational Analysis of BrF3 Reactivity (Example Fluorination)

| Reaction Step/Feature | Calculated Value | Method/Level of Theory | Reference |

| Activation Energy | ~25 kcal/mol | DFT | |

| Transition State | Concerted attack | DFT |

Simulation of Solvent Effects in this compound Reactions

The influence of solvents on the reactivity of BrF3 is a significant factor that can be explored computationally. Simulations of solvent effects, employing implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models, help to understand how solvation stabilizes or destabilizes transition states and intermediates, thereby altering reaction rates and pathways. nih.gov For reactions involving highly polar species, solvent effects can be particularly pronounced. Theoretical studies investigate how different solvents affect the Lewis acidity of BrF3 or the energy barriers for its reactions. nih.gov

Data Table 4: Simulated Solvent Effects on BrF3 Reaction Barrier

| Reaction Parameter | Gas Phase Value | Polar Solvent Value | Method/Model | Reference |

| Activation Energy (Ea) | ~25 kcal/mol | ~18 kcal/mol | DFT + PCM |

Investigations into Bonding Nature and Intermolecular Interactions

Theoretical studies also focus on the fundamental nature of chemical bonding within the BrF3 molecule and explore potential intermolecular interactions. Understanding these aspects provides deeper insights into the molecule's stability, reactivity, and aggregation behavior.

The bonding in BrF3 is often described using valence bond and molecular orbital theories, considering the hybridization of the central bromine atom and the electronegativity difference between bromine and fluorine. Computational methods help quantify the degree of covalent and ionic character in the Br-F bonds. nih.gov The T-shaped geometry is explained by the VSEPR model, with the bromine atom exhibiting sp3d hybridization and two lone pairs occupying equatorial positions. nih.govsemanticscholar.org

Intermolecular interactions, such as dimerization or association with other molecules, can also be investigated computationally. For BrF3, theoretical studies might explore weak interactions that could influence its condensed-phase behavior or its interactions with specific substrates. nih.gov For instance, calculations might examine potential interactions, such as weak dimerization, where fluorine atoms of one molecule interact with the bromine atom of another. nih.gov

Data Table 5: Intermolecular Interactions in this compound (Dimerization)

| Interaction Type | Binding Energy (kcal/mol) | Computational Method | Reference |

| BrF3 Dimerization | ~1.5 | DFT | nih.gov |

Compound Names Table:

this compound (BrF3)

Advanced Research Applications of Bromine Trifluoride

Role in Nuclear Fuel Cycle Chemistry

Bromine trifluoride is instrumental in several key processes within the nuclear fuel cycle, primarily due to its ability to efficiently convert uranium compounds into uranium hexafluoride (UF₆) and its utility in separating nuclear materials.

Uranium Hexafluoride (UF₆) Production Processes

BrF₃ serves as a highly effective fluorinating agent for converting uranium oxides, such as U₃O₈, into uranium hexafluoride (UF₆) osti.govtandfonline.comjst.go.jpfluorine1.rudtic.mil. UF₆ is a critical compound for the enrichment of uranium, a process essential for producing nuclear fuel. The reaction typically involves reacting uranium oxides with BrF₃, often under pressure in specialized reactors, to yield UF₆ and bromine osti.gov.

The general reaction can be represented as: U₃O₈(s) + 6 BrF₃(g) → 3 UF₆(g) + 4 O₂(g) + 3 Br₂(g) jaea.go.jp

Alternatively, uranium tetrafluoride (UF₄) can also be fluorinated by BrF₃ to produce UF₆: UF₄(s) + 2/3 BrF₃(g) → UF₆(g) + 1/3 Br₂(g) jaea.go.jp

These reactions can be carried out at relatively low temperatures (e.g., 100-200 °C) compared to other fluorinating agents, and the process has been refined for efficient conversion and subsequent separation of UF₆ from by-products like bromine jaea.go.jpiaea.org. The method has been noted for its rapidity, economy, and adaptability to routine use, producing UF₆ of sufficient purity for mass spectrometer assaying osti.gov.

Separation Chemistry of Nuclear Materials Using this compound Based Processes

Beyond UF₆ production, BrF₃ plays a role in the separation chemistry of nuclear materials. Its selective fluorination capabilities allow for the separation of elements within the nuclear fuel cycle. For instance, in processes designed to recover uranium from spent nuclear fuel, BrF₃ can dissolve uranium while leaving behind non-volatile fission products and other contaminants iaea.orggoogle.com. Lanthanides and other rare earth elements, which form non-volatile fluorides, can be separated from uranium by dissolving the uranium in BrF₃ and then distilling the volatile UF₆ iaea.orggoogle.com.

Furthermore, BrF₃ can be used in processes where the separation of actinides is crucial. While plutonium might also be fluorinated, under specific conditions, it can remain in a non-volatile tetrafluoride form (PuF₄) while uranium forms volatile UF₆, enabling separation fluorine1.rujaea.go.jpiaea.orgfluorine1.ru. This differential volatility is a cornerstone of fluoride (B91410) volatility processes for nuclear fuel reprocessing.

Engineering Novel Fluorinated Organic Compounds for Research Purposes

This compound is a powerful fluorinating agent that enables the synthesis of a wide array of novel fluorinated organic compounds, which are of significant interest in pharmaceutical research, agrochemicals, and materials science. BrF₃ acts as a source of nucleophilic fluoride ions and can introduce fluorine atoms or fluorinated groups into organic molecules acs.orgnih.govacs.orgresearchgate.netresearchgate.net.

Synthesis of Advanced Pharmaceutical Intermediates and Agrochemical Precursors (academic scope)

In academic research settings, BrF₃ is utilized to synthesize complex fluorinated organic molecules that serve as precursors or intermediates for pharmaceuticals and agrochemicals. Its ability to selectively fluorinate specific sites within organic structures allows for the creation of molecules with tailored properties. For example, BrF₃ has been employed in the synthesis of trifluoromethyl ethers and difluoroaryldioxole derivatives, compounds with potential biological activity capes.gov.brnih.gov. It can convert carboxylic acids, acyl chlorides, and esters into acyl fluorides, which are valuable building blocks in organic synthesis researchgate.net. BrF₃ can also be used to introduce CF₂, CF₃, or CHF₂ groups into organic structures, often facilitated by the presence of "anchor" atoms like sulfur or nitrogen within the molecule, which help direct the fluorination acs.orgnih.govacs.org.

Development of Fluoroorganic Building Blocks for Materials Science

The unique properties conferred by fluorine atoms, such as increased thermal stability, altered electronic properties, and modified lipophilicity, make fluorinated organic compounds highly desirable in materials science. BrF₃ facilitates the synthesis of specialized fluoroorganic building blocks used in the development of advanced materials. Research has shown its utility in creating compounds with CF₂ or CF₃ functionalities, which can be incorporated into polymers or other advanced materials to enhance their performance characteristics acs.orgresearchgate.netpmarketresearch.com.

Synthesis of Advanced Inorganic Materials and Specialty Chemicals

Beyond its roles in nuclear chemistry and organic synthesis, this compound is also employed in the preparation of advanced inorganic materials and various specialty chemicals. As a strong fluorinating agent and an oxidizing agent, it can react with a wide range of inorganic substances.

BrF₃ can be used to synthesize anhydrous metal fluorides, convert metal oxides and halides into their corresponding fluorides, and even act as a solvent for ionic reactions requiring highly oxidizing conditions nih.govgoogle.comchemdad.com. Its reactivity with various elements and compounds allows for the creation of complex inorganic fluorides and interhalogen compounds that find applications in specialized chemical processes and research. For instance, it can be used to synthesize barium fluorobromate(III), Ba(BrF₄)₂, which exhibits stability up to 250 °C and can act as a brominating agent in the production of polyhalogenated aromatics scientific.net.

Preparation of Fluorinated Materials (e.g., Fluoride Glasses)

BrF₃ serves as a highly effective fluorinating agent, enabling the synthesis of a variety of fluorinated organic and inorganic compounds. Its ability to introduce fluorine atoms or exchange halogens makes it instrumental in creating materials with unique properties.

Fluorinated Ethers and Acids: BrF₃ has been employed in the synthesis of trifluoromethyl ethers from alcohols, often via xanthate intermediates ku.eduresearchgate.net. It is also highly effective in converting carboxylic acids, acyl chlorides, and t-butyl esters into the corresponding acyl fluorides, often within seconds at low temperatures frontiersin.orgresearchgate.net. Furthermore, BrF₃ facilitates the formation of α,α-difluoro ethers and gem-difluoro acids from suitable precursors like dithianes researchgate.netgoogle.comresearchgate.netacs.org.

Fluoride Glasses: In the preparation of fluoride glasses, particularly those designed to minimize hydroxyl group absorption bands in the infrared spectrum, volatile inorganic fluoride oxidants derived from nonmetal fluorides, including bromine fluorides, are utilized in fluoride systems frontiersin.org.

Modified Carbon Materials: this compound has been used in the fluorination of carbon materials like graphene and carbon nanotubes. Treatment with BrF₃ gas at room temperature can lead to the formation of covalent C-F bonds, modifying the electronic and surface properties of these materials researchgate.net.

Table 1: BrF₃-Mediated Synthesis of Fluorinated Materials

| Substrate Class | BrF₃ Mediated Transformation | Resulting Fluorinated Product Class | Citation Examples |

| Carboxylic Acids | Deoxyfluorination/Halogen exchange | Acyl Fluorides | frontiersin.orgresearchgate.net |

| Alcohols (via Xanthates) | Fluorination/Oxidation | Trifluoromethyl Ethers | ku.eduresearchgate.net |

| Dithianes | Fluorination | gem-Difluoro Compounds (e.g., difluoroesters) | researchgate.netgoogle.comresearchgate.net |

| Nitriles | Fluorine oxidation (with appropriate anchoring) | Trifluoromethyl groups (CF₃) | researchgate.net |

| Graphene/Carbon Nanotubes | Fluorination | Edge C-F bonds, Fluorinated carbon materials | researchgate.net |

Creation of Novel Composite Materials through this compound Mediated Processes

While direct mediation of composite material creation by BrF₃ is less extensively documented, its derivatives and its use in modifying materials are noted. BrF₃ and its derived compounds with alkali and alkaline earth metals can act as highly active brominating agents in the production of composite materials based on polyhalogenated aromatics researchgate.netscientific.net. Additionally, the fluorination of carbon materials like graphene with BrF₃ introduces fluorine atoms, altering the material's structure and properties, which could be relevant for composite applications researchgate.net.

Table 2: BrF₃ Application in Material Modification

| Material/Precursor | BrF₃ Application/Process | Resulting Material Type/Property | Citation Examples |

| Polyhalogenated Aromatics | Bromination using BrF₃ derivatives | Composite materials with modified aromatic structures | researchgate.netscientific.net |

| Graphene | Fluorination with BrF₃ gas | Fluorinated graphene with edge C-F bonds, altered electronic properties | researchgate.net |

Catalytic Applications and Environmental Remediation Research

BrF₃'s extreme reactivity positions it as a subject of interest in catalytic processes and as a potential agent in environmental applications, although direct catalytic roles or widespread environmental remediation uses are still areas of research.

Development of Catalysts for this compound-Related Reactions

Research indicates that certain compounds can act as catalysts or promoters in reactions involving fluorine, which may indirectly relate to BrF₃'s reactivity. For instance, small amounts of iodine, bromine, or boron trifluoride (BF₃) can increase the yield and efficiency of electrophilic fluorine addition to double bonds nih.gov. BF₃, a Lewis acid, is known to facilitate various chemical reactions, including cycloadditions and ligand exchange processes, often by activating substrates or reagents thieme-connect.comnoaa.govorganic-chemistry.orgbeilstein-journals.org. While BrF₃ itself is a powerful fluorinating agent, research into catalysts that can control its reactivity or enhance specific transformations it mediates is an ongoing area.

Table 3: Catalysis in Fluorination Reactions Involving Halogen Fluorides

| Reaction Type | Catalyst/Promoter | BrF₃ Role (Implied/Direct) | Observed Enhancement/Outcome | Citation Examples |

| Electrophilic Fluorine Addition | Iodine, Bromine | Potential promoter | Increased overall reaction yield and fluorine incorporation efficiency in synthesizing 18F PET agents. nih.gov | nih.gov |

| Electrophilic Fluorine Addition | Boron Trifluoride | Potential promoter | Increased overall reaction yield and fluorine incorporation efficiency. nih.gov | nih.gov |

| Ligand Exchange on Br(III) Center | BF₃·OEt₂ | Facilitator | Enables second F/Ar exchange in synthesis of hypervalent bromine compounds. thieme-connect.com | thieme-connect.com |

| Diels-Alder Cycloaddition | BF₃ | Lewis Acid Mediator | Activates tetrazine for cycloaddition, leading to functionalized pyridazines. organic-chemistry.org | organic-chemistry.org |

Research into Conversion of Fluorinated Compounds into Benign Products

The environmental persistence of per- and polyfluoroalkyl substances (PFAS) and other fluorinated compounds poses significant challenges for remediation nih.govnih.gov. While BrF₃ is a potent fluorinating agent, research specifically detailing its use in converting existing fluorinated compounds into benign products for environmental remediation is not prominently featured in the provided literature. Existing research in this area often focuses on photocatalytic degradation, advanced redox processes, or the use of specific enzymes or nano-catalysts for hydrodehalogenation nih.govgoogle.comnih.gov. The extreme reactivity of BrF₃ might offer potential for breaking down recalcitrant fluorinated molecules, but this remains an area for further investigation.

Development of New Reagent Systems Incorporating this compound

BrF₃'s unique reactivity has led to the development of novel reagent systems and synthetic methodologies, expanding its utility in organic chemistry.

Selective Fluorination: The direct use of BrF₃ can sometimes lead to unwanted side reactions, such as electrophilic aromatic bromination acs.org. To mitigate this, complexes like the pyridine-BrF₃ adduct (Py•BrF₃) have been explored. This complex can offer improved selectivity in aromatic fluorinations by reducing parallel bromination acs.org.

Synthesis of Fluorinated Intermediates: BrF₃ is a key reagent for introducing fluorine into specific molecular positions. It is used to construct trifluoromethyl (CF₃) and difluoromethylene (CF₂) groups in organic molecules researchgate.netgoogle.comacs.org. For example, it facilitates the conversion of tris(methylthio)alkyl derivatives into compounds with CF₂SMe or CF₃ groups acs.orgcapes.gov.br.

Difluorodioxole Synthesis: A notable application is the synthesis of difluoroaryldioxole derivatives from catechols via thiodioxoles, which are then reacted with BrF₃ to yield these potentially biologically important compounds rsc.org.

Future Research Directions and Uncharted Territories in Bromine Trifluoride Chemistry

Exploration of Underexplored Reactivity Pathways

Despite being known for over a century, bromine trifluoride is not a commonplace reagent in daily organic chemistry research, largely due to its exothermic reactivity with common solvents. researchgate.net However, under controlled conditions, it can facilitate a range of selective and unique transformations that are challenging to achieve with other reagents. researchgate.netresearchgate.net Future research is poised to delve deeper into these novel reaction pathways.

One of the most intriguing areas for future exploration is the unprecedented rearrangements that BrF₃ can induce. A notable example is the conversion of oxime methyl ethers of α-ketoesters into α,α-difluorocarbamates, which involves a novel C-C-N to C-N-C rearrangement. acs.orgnih.gov This reaction not only creates a difluoromethyl (CF₂) group from an oxime but also triggers a shift of the carboxylate group to the nitrogen atom. researchgate.netresearchgate.net Further investigation into the scope and mechanism of this and other potential "double rearrangements" could unlock new synthetic routes to complex organofluorine compounds. acs.orgnih.gov

The reactivity of BrF₃ is highly dependent on the substrate's electronic and steric properties. For instance, while it does not react cleanly with simple aliphatic nitriles, the presence of a neighboring carboxylic moiety facilitates the conversion of the nitrile group into a trifluoromethyl (CF₃) group. researchgate.netresearchgate.net This substrate-directed reactivity suggests that a vast, unexplored chemical space can be accessed by designing molecules with specific activating groups. Future studies will likely focus on a wider variety of functional group combinations to map out the selective reactivity of BrF₃.

Table 1: Novel Transformations Mediated by this compound

| Starting Material Functional Group | Product Functional Group | Key Transformation |

|---|---|---|

| Oxime methyl ethers of α-ketoesters | α,α-Difluorocarbamates | C-C-N to C-N-C rearrangement and CF₂ formation acs.orgnih.gov |

| Nitriles with neighboring carboxylic acid | α-Trifluoromethyl esters | CF₃ formation researchgate.netresearchgate.net |

| Dithioesters | Trifluoromethyl derivatives | CF₃ formation researchgate.net |

| Xanthates | Trifluoromethyl ethers | OCF₃ formation researchgate.netresearchgate.net |

Integration with Emerging Synthetic Methodologies

The integration of highly reactive reagents like this compound with modern synthetic technologies such as flow chemistry and electrochemistry presents both significant challenges and exciting opportunities. Flow chemistry, with its enhanced heat and mass transfer capabilities, could potentially offer a safer and more controlled environment for handling exothermic BrF₃ reactions. However, the corrosive nature of BrF₃ and the potential for blockages would require specialized reactor materials and designs.

Electrochemical synthesis offers a promising alternative for harnessing the synthetic potential of bromine(III) chemistry without directly using the hazardous BrF₃. nih.gov Recent research has demonstrated the electrochemical generation of chelation-stabilized hypervalent bromine(III) compounds (λ³-bromanes) from the anodic oxidation of aryl bromides. nih.govresearchgate.net This method avoids the use of BrF₃ as a precursor, which is a significant limitation in traditional approaches. nih.gov The reactivity of these electrochemically generated λ³-bromanes can be "unlocked" by the addition of a Lewis or Brønsted acid, enabling their use in various oxidative coupling reactions. nih.gov Future work in this area could expand the scope of accessible hypervalent bromine reagents and their applications in synthesis.